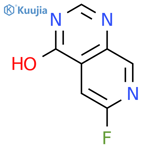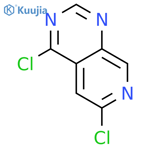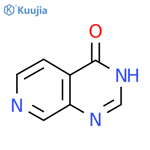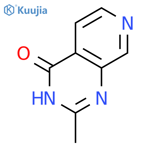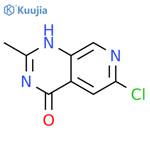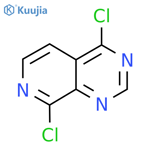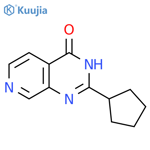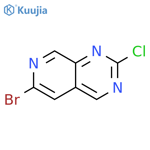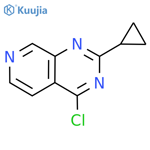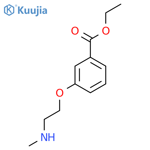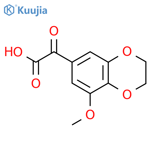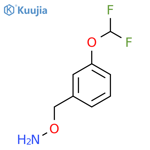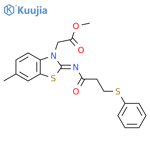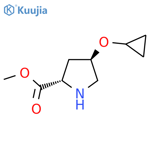ピリド[3,4-d]ピリミジン
ピリド[3,4-d]ピリミジンは、フューズドしたピリジン環とピリミジン環からなるヘテロシクル化合物の一種であり、その構造は医薬化学および材料科学において重要な関心を引いています。これは、多様な薬理特性と構造の多様性を持つためです。このスカフォールドは、創薬において優先的なフレームワークとして機能し、キナーゼ阻害、抗がん性、抗菌性などの強力な生物学的活性を示すことがよくあります。ピリド[3,4-d]ピリミジンの主な利点には、プリン塩基を模倣できる能力があり、酵素や受容体などの生物学的ターゲットとの相互作用を可能にします。その剛直で平面的な構造により、結合親和性と選択性が向上し、ターゲット治療薬の設計において価値があります。さらに、このコアの合成的な柔軟性により、広範な誘導体化が可能となり、薬物動態および薬理動態特性の最適化が促進されます。材料科学においては、電子豊富な芳香族系を持つため、ピリド[3,4-d]ピリミジンは有機半導体や蛍光プローブの開発に寄与しています。その安定性および調整可能な電子特性により、光エレクトロニクスやセンシング技術などの応用に適しています。全体的に見ると、ピリド[3,4-d]ピリミジンは医薬品および材料研究において広範な用途を持つ非常に機能化されたスカフォールドであり、構造的な頑丈さと適応性によってその利用価値が高まっています。
![ピリド[3,4-d]ピリミジン](https://ja.kuujia.com/images/category/18.jpg)
関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
推奨される供給者
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
